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molecular formula C4H7NOS B1266464 Thiomorpholin-3-one CAS No. 20196-21-8

Thiomorpholin-3-one

Cat. No. B1266464
M. Wt: 117.17 g/mol
InChI Key: HBDDRESWUAFAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562813B2

Procedure details

Under a nitrogen atmosphere in a flame-dried flask, sodium hydride (72 mg, 1.79 mmol, 60% oil dispersion) was washed with hexanes and then treated with 6 mL of anhydrous DMF, and cooled to 0° C. Thiomorpholin-3-one (200 mg, 1.71 mmol) was added in one portion with stirring. After gas evolution had stopped (ca. 30 min), 4-iodo-1,2-dichlorobenzene (700 mg, 2.56 mmol) was added, followed after 5 minutes by copper (I) bromide (490 mg, 3.42 mmol). After heating at 75° C. overnight, the mixture was partitioned between ethyl acetate and 1N lithium chloride, filtered through diatomaceous earth and combined with additional ethyl acetate washes of the diatomaceous earth filter cake. The organic layers were washed with additional 1N lithium chloride, brine (saturated sodium chloride) and dried over calcium sulfate (CaSO4). Concentration in vacuo gave 363 mg of light brown oil which was flash chromatographed (30-50% ethyl acetate in hexanes) to give a white solid, 108 mg.
Quantity
72 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
490 mg
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:8][CH2:7][S:6][CH2:5][C:4]1=[O:9].I[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=1>[Cu]Br.CN(C=O)C>[Cl:17][C:14]1[CH:15]=[C:16]([N:3]2[CH2:8][CH2:7][S:6][CH2:5][C:4]2=[O:9])[CH:11]=[CH:12][C:13]=1[Cl:18] |f:0.1|

Inputs

Step One
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1C(CSCC1)=O
Step Three
Name
Quantity
700 mg
Type
reactant
Smiles
IC1=CC(=C(C=C1)Cl)Cl
Step Four
Name
copper (I) bromide
Quantity
490 mg
Type
catalyst
Smiles
[Cu]Br
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 75° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and 1N lithium chloride
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
The organic layers were washed with additional 1N lithium chloride, brine (saturated sodium chloride)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate (CaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1C(CSCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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